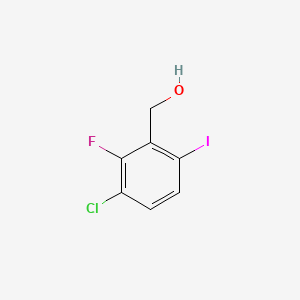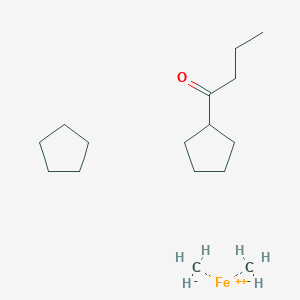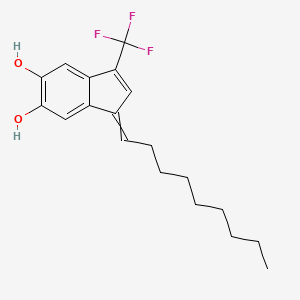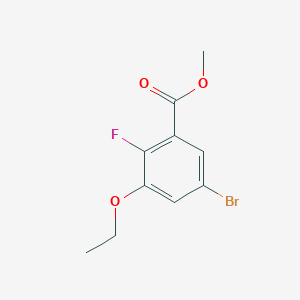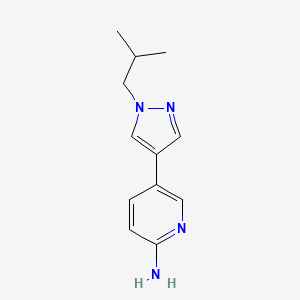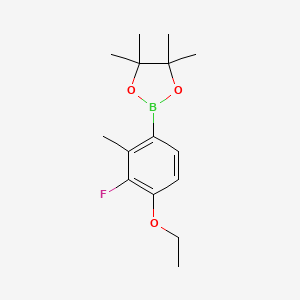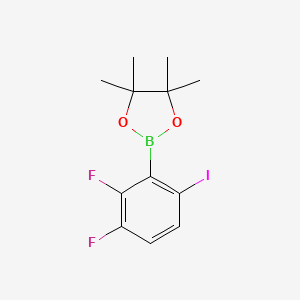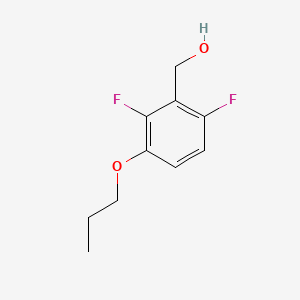![molecular formula C22H17NO B14029438 1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is an organic compound that features a biphenyl group attached to an indole moiety with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl group through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole and biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
Reduction: 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-3-CARBALDEHYDE
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
- 1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-METHANOL
Uniqueness
1-([1,1-BIPHENYL]-4-YLMETHYL)-1H-INDOLE-2-CARBALDEHYDE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H17NO |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[(4-phenylphenyl)methyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C22H17NO/c24-16-21-14-20-8-4-5-9-22(20)23(21)15-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-14,16H,15H2 |
InChI Key |
QWTUBKMOMKNDLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




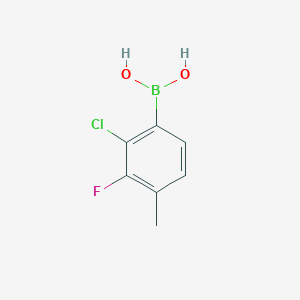

![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
